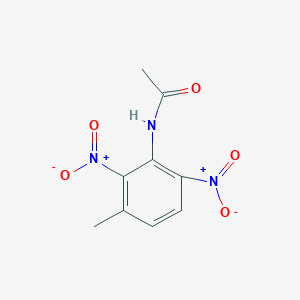

N-{2,6-bisnitro-3-methylphenyl}acetamide

Description

Propriétés

Formule moléculaire |

C9H9N3O5 |

|---|---|

Poids moléculaire |

239.18g/mol |

Nom IUPAC |

N-(3-methyl-2,6-dinitrophenyl)acetamide |

InChI |

InChI=1S/C9H9N3O5/c1-5-3-4-7(11(14)15)8(10-6(2)13)9(5)12(16)17/h3-4H,1-2H3,(H,10,13) |

Clé InChI |

WKOVDGMKEUXMKG-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])NC(=O)C)[N+](=O)[O-] |

SMILES canonique |

CC1=C(C(=C(C=C1)[N+](=O)[O-])NC(=O)C)[N+](=O)[O-] |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

N-(2,6-dimethylphenyl)acetamide

- Key Differences: Electronic Effects: Methyl groups are electron-donating via hyperconjugation, contrasting with the strong electron-withdrawing nitro groups in the target compound. This difference likely alters acidity (e.g., NH proton), solubility, and stability. Steric Effects: Both compounds exhibit steric hindrance at the 2 and 6 positions, but the methyl group at position 3 in the target compound adds further bulk.

Benzothiazole-Based Acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)acetamide)

- Structure : Benzothiazole core substituted with trifluoromethyl (-CF₃) and methoxyphenyl groups .

- Key Differences: Aromatic System: The benzothiazole heterocycle introduces sulfur and nitrogen atoms, enhancing π-π stacking and hydrogen-bonding capabilities compared to the purely aromatic phenyl ring in the target compound. Applications: These derivatives are patented for pharmaceutical uses, suggesting the target compound’s nitro groups may limit similar applications due to toxicity risks .

Chloroacetamide Herbicides (e.g., Alachlor, Dimethenamid)

- Structure : Chloro (-Cl) substituents on the acetamide group and alkyl/aryl substitutions (e.g., diethylphenyl, thienyl) .

- Key Differences :

- Reactivity : The chloro group acts as a leaving group, enabling herbicidal activity through alkylation of biological targets. Nitro groups in the target compound lack this reactivity.

- Biological Targets : Herbicides inhibit plant fatty acid synthesis, whereas nitroaromatic compounds often exhibit antimicrobial or cytotoxic effects.

- Toxicity Profile : Nitro groups may confer higher mammalian toxicity compared to chloroacetamides .

Dinitroanilino-Substituted Acetamide (N-(p-(2,4-dinitroanilino)phenyl)acetamide)

- Structure : Nitro groups at the 2 and 4 positions on an aniline-linked phenyl ring .

- Key Differences :

- Nitro Positioning : The 2,4-dinitro substitution may reduce steric hindrance compared to the 2,6 arrangement in the target compound.

- Electronic Effects : Both compounds have strong electron-withdrawing groups, but the meta-methyl in the target compound may further modulate resonance effects.

Methazolamide and Metabolites

- Structure : Thiadiazole ring with methyl and acetamide groups .

- Key Differences :

- Heterocyclic Core : Methazolamide’s thiadiazole ring enhances metabolic stability compared to the nitroaromatic system.

- Metabolism : Methazolamide undergoes glutathione conjugation and sulfonation, whereas nitro groups in the target compound may undergo reduction to amines, increasing toxicity risks .

Structural and Functional Analysis Table

Research Findings and Implications

- Nitro Group Reactivity : The 2,6-dinitro configuration in the target compound may increase susceptibility to nucleophilic aromatic substitution or reduction, contrasting with methyl or chloro analogs .

- Toxicity Concerns: Nitroaromatic compounds often exhibit genotoxicity due to nitroso intermediate formation, necessitating careful evaluation compared to safer herbicides or pharmaceuticals .

- Synthetic Utility : The compound’s steric and electronic profile could make it a precursor for explosives or dyes, though its stability under physiological conditions remains uncertain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.